molecular formula C25H25N5OS B2454247 8-[3-(dimethylamino)propylamino]-13-(4-methylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

8-[3-(dimethylamino)propylamino]-13-(4-methylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Cat. No.: B2454247
M. Wt: 443.6 g/mol
InChI Key: QOPHDNPCVKIJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(dimethylamino)propylamino]-13-(4-methylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one is a useful research compound. Its molecular formula is C25H25N5OS and its molecular weight is 443.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

8-[3-(dimethylamino)propylamino]-13-(4-methylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5OS/c1-16-9-11-17(12-10-16)20-15-32-24-21(20)25(31)30-23(27-24)19-8-5-4-7-18(19)22(28-30)26-13-6-14-29(2)3/h4-5,7-12,15H,6,13-14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPHDNPCVKIJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[3-(dimethylamino)propylamino]-13-(4-methylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one is a complex organic molecule that exhibits various biological activities. This article synthesizes current knowledge on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C26H27N3O2S
  • Molecular Weight : 439.58 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : The compound has shown potential as an antitumor agent by inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Studies indicate that it possesses antimicrobial activity against a range of pathogens.
  • Neuroprotective Effects : Preliminary research suggests neuroprotective properties that may benefit neurodegenerative disorders.

Biological Activity Data

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell growth
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduced oxidative stress in neuronal cells

Case Studies

  • Antitumor Efficacy :
    • A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment.
    • The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Antimicrobial Activity :
    • In vitro assays revealed that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Neuroprotection :
    • Research involving neuroblastoma cells indicated that treatment with the compound reduced apoptosis induced by oxidative stress markers such as hydrogen peroxide.

Safety and Toxicology

Toxicological evaluations have indicated a relatively low toxicity profile for this compound at therapeutic doses. However, further studies are necessary to fully elucidate its safety in vivo.

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